2-[(4-Fluorobenzoyl)amino]benzamide
Description
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-10-7-5-9(6-8-10)14(19)17-12-4-2-1-3-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFHYSFSQCCVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Fluorobenzoyl Amino Benzamide Analogues
Established Synthetic Pathways for the Benzamide (B126) Core
The construction of the fundamental benzamide structure is a critical step in the synthesis of 2-[(4-fluorobenzoyl)amino]benzamide analogues. Traditional methods primarily rely on the formation of an amide bond through acylation or condensation reactions.
Amide Bond Formation via Acylation Reactions Utilizing 4-Fluorobenzoyl Chloride
A prevalent and efficient method for synthesizing the benzamide core involves the acylation of an amino-substituted benzamide with 4-fluorobenzoyl chloride. sigmaaldrich.comnih.gov This reaction, a classic example of nucleophilic acyl substitution, is widely used due to the high reactivity of the acyl chloride. The readily available 4-fluorobenzoyl chloride serves as the acylating agent, reacting with the amino group of a precursor like 2-aminobenzamide (B116534). sigmaaldrich.comnih.govoakwoodchemical.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized to improve reaction yields and purity.
Condensation Reactions with Amino-Substituted Benzamide Precursors
An alternative and widely employed strategy is the condensation reaction between an amino-substituted benzamide precursor and 4-fluorobenzoic acid. libretexts.orgnih.govyoutube.com This approach often requires the use of a coupling agent to activate the carboxylic acid, facilitating the formation of the amide bond. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method offers a milder alternative to the use of acyl chlorides. libretexts.orgnih.govyoutube.com The reaction of two amino acids to form a dipeptide is a classic illustration of a condensation reaction where a molecule of water is eliminated. libretexts.orgyoutube.com
Advanced and Green Chemistry Approaches in Benzamide Synthesis
In recent years, there has been a growing emphasis on developing more efficient and environmentally benign synthetic methods. This has led to the exploration of advanced techniques like microwave-assisted synthesis and catalytic approaches for the preparation of benzamide derivatives.
Microwave-Assisted Synthetic Procedures for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.orgnih.govresearchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net The synthesis of 2-aminobenzamide derivatives has been successfully achieved using microwave-assisted procedures, demonstrating the potential of this technology for the efficient production of these compounds. nih.govresearchgate.net For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized in a two-step process under microwave irradiation. rsc.org
Catalytic Approaches in Benzamide Derivatization
The use of catalysts can significantly enhance the efficiency and selectivity of benzamide synthesis and derivatization. researchgate.net Catalytic methods can facilitate reactions under milder conditions and can be used to introduce a wide range of functional groups. For example, catalytic hydrogenation is a clean and environmentally friendly technique used in the synthesis of amino-substituted benzamides. researchgate.net In one instance, 2-aminobenzo[d]thiazoles were converted to their corresponding acetanilides and 2-hydroxy compounds, with the latter being synthesized under various reaction conditions, including the use of a catalyst, to improve the reaction yield. researchgate.net
Derivatization Strategies for Structural Diversification
The ability to modify the core structure of this compound is crucial for exploring the structure-activity relationships of its analogues. Derivatization can be achieved by introducing various substituents onto the aromatic rings or by modifying the amide linkage. These modifications can influence the compound's physicochemical properties and biological activity.
Chemical derivatization is a valuable technique in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to improve chromatographic behavior and detection sensitivity. researchgate.net This involves introducing specific functional groups to the analyte of interest. researchgate.net For instance, derivatization with fluorogenic reagents can be used to analyze amino acid enantiomers. nih.gov A variety of derivatization reagents are available, each with its own specific reactivity and application. nih.gov The choice of derivatization strategy depends on the desired structural modification and the functional groups already present in the molecule.
Modifications on the Benzamide Phenyl Ring
The benzamide portion of this compound offers a rich template for structural variation. Synthetic strategies to introduce a diverse array of substituents onto this phenyl ring primarily involve the use of appropriately substituted precursors, such as derivatives of 2-aminobenzoic acid or isatoic anhydride (B1165640).
A common approach begins with a substituted 2-aminobenzoic acid, which can be acylated with 4-fluorobenzoyl chloride. The nature and position of the substituents on the 2-aminobenzoic acid ring directly translate to the final product. For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups can be achieved by starting with the corresponding substituted 2-aminobenzoic acids.
Alternatively, substituted isatoic anhydrides serve as versatile starting materials. nih.gov Reaction of a substituted isatoic anhydride with an amine can yield a substituted 2-aminobenzamide. nih.gov This intermediate can then be acylated with 4-fluorobenzoyl chloride to afford the desired analogue. This method is advantageous as it allows for the introduction of various substituents onto the benzamide phenyl ring at an early stage of the synthesis. A study on the synthesis of 2-aminobenzamide derivatives reported the preparation of various analogues by reacting isatoic anhydride with different amines, followed by further modifications. nih.gov
The following table summarizes some examples of substituents that can be introduced onto the benzamide phenyl ring using these methods.
| Substituent (R) | Starting Material | Reference |
| Chloro | 5-Chloro-2-aminobenzoic acid | N/A |
| Nitro | 5-Nitro-2-aminobenzoic acid | N/A |
| Methyl | 5-Methyl-2-aminobenzoic acid | N/A |
| Methoxy | 5-Methoxy-2-aminobenzoic acid | nih.gov |
This table is illustrative and based on general synthetic knowledge. Specific examples for the direct synthesis of this compound analogues with these substituents would require dedicated synthetic studies.
Substituent Variations on the Fluorophenyl Moiety
Modification of the 4-fluorophenyl ring is typically achieved by starting with a substituted 4-fluorobenzoic acid. These precursors can be synthesized through various organic reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution on fluorobenzene (B45895) derivatives. For example, nitration of 4-fluorobenzoic acid can introduce a nitro group, which can be further transformed into other functional groups.
Once the desired substituted 4-fluorobenzoic acid is obtained, it is typically converted to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This substituted 4-fluorobenzoyl chloride can then be reacted with 2-aminobenzamide in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the final N-acylated product.
A study detailed the synthesis of various derivatives starting from 4-fluorobenzoic acid, which was first esterified and then converted to a hydrazide, showcasing the initial functionalization of this moiety for further reactions. researchgate.netbenthamdirect.comglobalscientificjournal.com Another publication described the preparation of p-fluorobenzoic acid from p-toluidine (B81030) via diazotization and subsequent reactions. orgsyn.org These methods highlight the feasibility of introducing a variety of substituents onto the fluorophenyl ring.
The table below illustrates potential substituent variations on the fluorophenyl moiety.
| Substituent (X) | Precursor | Reference |
| Nitro | 4-Fluoro-3-nitrobenzoic acid | N/A |
| Amino | 3-Amino-4-fluorobenzoic acid | acs.org |
| Chloro | 3-Chloro-4-fluorobenzoic acid | N/A |
| Methyl | 4-Fluoro-3-methylbenzoic acid | N/A |
This table is illustrative. The synthesis of these specific precursors and their subsequent reaction to form this compound analogues is based on established synthetic principles.
Diversification of the Amide Nitrogen Substituents
The amide nitrogen of the this compound core provides another key site for chemical diversification through N-alkylation and N-arylation reactions. These modifications can significantly impact the molecule's conformation and hydrogen bonding capabilities.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be accomplished through various methods. One common strategy involves the deprotonation of the amide N-H with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Ultrasound irradiation has also been reported to facilitate the N-alkylation of weakly nucleophilic amines. researchgate.net Another approach involves reductive amination, where the parent amide is reacted with an aldehyde or ketone in the presence of a reducing agent.
N-Arylation: The introduction of aryl groups is often achieved through transition metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed N-arylation reactions are powerful tools for forming C-N bonds. researchgate.netmit.edu For instance, the Chan-Lam coupling reaction utilizes a copper catalyst to couple the amide with a boronic acid. scite.ai Similarly, Buchwald-Hartwig amination employs a palladium catalyst to react the amide with an aryl halide. These methods offer a broad scope for introducing a variety of substituted and unsubstituted aryl groups.
The following table provides examples of substituents that can be introduced on the amide nitrogen.
| Substituent (R') | Reaction Type | Reagents | Reference |
| Methyl | N-Alkylation | NaH, CH₃I | researchgate.net |
| Benzyl | N-Alkylation | NaH, BnBr | researchgate.net |
| Phenyl | N-Arylation (Chan-Lam) | Cu(OAc)₂, PhB(OH)₂ | scite.ai |
| 4-Methoxyphenyl | N-Arylation (Buchwald-Hartwig) | Pd₂(dba)₃, Xantphos, (4-MeOPh)Br, NaOtBu | mit.edu |
This table presents general methodologies for N-alkylation and N-arylation that are applicable to the target scaffold.
Preclinical Pharmacological and Biological Activities of 2 4 Fluorobenzoyl Amino Benzamide Analogues
In Vitro Biological Activity Spectrum
Analogues of 2-[(4-Fluorobenzoyl)amino]benzamide have demonstrated a wide array of biological effects in preclinical laboratory studies. These activities range from inducing cell death in cancer lines to inhibiting key enzymes involved in epigenetic regulation and cellular signaling, as well as demonstrating potential against parasitic organisms.
Anti-proliferative and Cytotoxic Effects in Various Cancer Cell Lines
The ability of a compound to inhibit the proliferation of and induce cytotoxicity in cancer cells is a primary indicator of its potential as an anti-cancer agent. Several analogues of 2-aminobenzamide (B116534) have been synthesized and evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
One such analogue, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , which incorporates a nitrogen mustard group, exhibited potent anti-proliferative effects. In studies against the A2780 ovarian cancer and HepG2 liver cancer cell lines, NA showed significantly higher potency than the established drug Suberoylanilide Hydroxamic Acid (SAHA), with IC₅₀ values of 2.66 μM and 1.73 μM, respectively. nih.gov Further modification of this structure by adding a fluorine atom to the 2-aminobenzamide core resulted in N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) . nih.gov This fluorinated analogue was found to be 13.3-fold more potent than SAHA in inhibiting the growth of HepG2 cells, with an IC₅₀ value of 1.30 μM. nih.govnih.gov These findings suggest that the development of such analogues could be particularly promising for liver cancer treatment. nih.gov
Another series of 2-amino-1,4-naphthoquinone-benzamides showed excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with all synthesized compounds being more potent than the standard drug cisplatin (B142131). nih.gov For instance, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were approximately 79 times more potent than cisplatin against this cell line. nih.gov
The anti-proliferative activity of 2-aminobenzamide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety was most significant against the human acute monocytic myeloid leukemia cell line U937. nih.gov In contrast, these compounds showed little to no activity against human lung cancer cell lines A549 and NCI-H661. nih.gov Additionally, the quinazoline-based analogue 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline was shown to possess a broad spectrum of anti-cancer activity across 10 different tumor cell lines, with a dose-dependent anti-proliferative effect on androgen-independent prostate cancer PC-3 cells (IC₅₀ of 13.0±1.4 μM). google.com
Table 1: Anti-proliferative/Cytotoxic Activity of 2-Aminobenzamide Analogues This table is interactive. You can sort and filter the data.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian) | 2.66 μM | nih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver) | 1.73 μM | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver) | 1.30 μM | nih.govnih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (Aniline derivative 5e) | MDA-MB-231 (Breast) | 0.4 μM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (3-nitroaniline derivative 5l) | MDA-MB-231 (Breast) | 0.4 μM | nih.gov |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 (Prostate) | 13.0 μM | google.com |
| Suberoylanilide Hydroxamic Acid (SAHA) (Comparator) | HepG2 (Liver) | 17.25 μM | nih.gov |
| Suberoylanilide Hydroxamic Acid (SAHA) (Comparator) | A2780 (Ovarian) | 27.3 μM | nih.gov |
Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. semanticscholar.org Benzamide-based compounds have emerged as a significant class of HDAC inhibitors. rcsb.org
The analogue N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated a Class I selective HDAC inhibition profile, with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov The introduction of a fluorine atom to create N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) maintained this Class I selectivity but significantly enhanced its potency and selectivity for HDAC3. nih.govnih.gov FNA exhibited IC₅₀ values of 842.80 nM, 949.15 nM, and a potent 95.48 nM against HDAC1, HDAC2, and HDAC3, respectively. semanticscholar.org This represents an 8.8- and 9.9-fold selectivity for HDAC3 over HDAC1 and HDAC2, marking FNA as a promising lead compound for developing HDAC3-selective inhibitors. semanticscholar.org
Furthermore, a series of 2-aminobenzamide derivatives with a 1,2,4-oxadiazole moiety showed a higher selectivity for HDAC1 over HDAC2 and were inactive against HDAC8. nih.gov
Table 2: HDAC Inhibition Profile of 2-Aminobenzamide Analogues This table is interactive. You can sort and filter the data.
| Compound | HDAC Isoform | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM | nih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC2 | 260.7 nM | nih.gov |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC3 | 255.7 nM | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 842.80 nM | semanticscholar.org |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC2 | 949.15 nM | semanticscholar.org |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 nM | nih.govsemanticscholar.org |
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it an attractive therapeutic target for B-cell malignancies and autoimmune diseases. nih.govnih.gov While studies focusing specifically on this compound analogues as BTK inhibitors are not prominent in the available literature, the broader benzamide (B126) scaffold is well-represented in this field. Acalabrutinib (B560132), a second-generation irreversible BTK inhibitor, features a benzamide moiety in its structure: 4-[8-amino-3-(1-but-2-ynoylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl]-N-(pyridin-2-yl)benzamide . The clinical success of benzamide-containing molecules like acalabrutinib underscores the potential of this chemical class to generate potent and selective BTK inhibitors. nih.gov This establishes a rationale for the design and investigation of novel 2-aminobenzamide analogues for this specific kinase target.
The inhibition of oncogenic tyrosine kinases is a proven anti-cancer strategy. The Bcr-Abl fusion protein is the causative agent in chronic myeloid leukemia (CML), and its inhibition is a primary treatment goal. mdpi.comresearchgate.net Benzamide derivatives have been instrumental in this area. Imatinib, a landmark drug for CML, is a benzamide-containing compound that potently inhibits the Bcr-Abl kinase. researchgate.net Another potent ATP-based inhibitor of Src and Abl kinases, AP23464 , also belongs to this chemical class and has shown significant antiproliferative activity against CML cell lines. mdpi.com
In a different context, the analogue 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline was found to inhibit the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2, a downstream effector of the EGFR signaling pathway. google.com This suggests that its anti-proliferative mechanism is associated with the inhibition of this pathway. google.com Additionally, off-target inhibition of the Epidermal Growth Factor Receptor (EGFR) is a known characteristic of some BTK inhibitors, further linking kinase inhibition profiles to this class of compounds. nih.gov
B-cell lymphoma 3-encoded protein (Bcl-3) is an IκB protein that can function as a transcriptional co-activator, and its overexpression is linked to the progression of several cancers. Based on the conducted literature search, there is currently limited to no specific information available regarding the inhibitory activity of this compound analogues against Bcl-3. This represents an area for potential future investigation.
Anti-parasitic Activity (e.g., against Trypanosoma brucei)
African trypanosomiasis, caused by the parasite Trypanosoma brucei, is a fatal disease if left untreated. Research into novel therapeutic agents is ongoing, and some benzamide analogues have been investigated. A simple analogue, 3-aminobenzamide (B1265367) , has been shown to block the activity of adenosine-diphosphoribosyl transferase (ADPRT) in T. brucei. nih.gov This enzyme is thought to be involved in the process of antigenic variation, which the parasite uses to evade the host's immune system. In a rat model of infection, administration of 3-aminobenzamide resulted in a 15-fold reduction in the rate of antigenic switching, suggesting that ADPRT is a required enzyme for this crucial parasite survival mechanism. nih.gov This finding highlights the potential of even simple benzamide structures as a starting point for the development of novel anti-trypanosomal drugs. Other research has explored different scaffolds, such as 2-amino-1,3,4-thiadiazoles, for their activity against T. brucei, indicating a broad effort to identify effective agents against this parasite.
Antimicrobial and Antifungal Evaluations
Analogues of the core benzamide structure have been synthesized and evaluated for their efficacy against a range of microbial and fungal pathogens. These studies highlight the potential for developing new anti-infective agents from this chemical family.
A series of novel 2-aminobenzamide derivatives were synthesized from isatoic anhydride (B1165640) and demonstrated moderate to good activity against one or more bacterial and/or fungal strains in preliminary screenings. google.com The antimicrobial activity of these compounds is thought to be influenced by their ability to form different tautomeric structures, which can create or dismantle pharmacophore sites through intramolecular hydrogen bonding. google.com Further investigations into benzamide derivatives containing pyrimidine (B1678525) or pyrazoline rings showed antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. uni-halle.de
In the realm of antifungal research, 2-aminobenzothiazole (B30445) derivatives have shown particular promise. A series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened, with nearly all compounds exhibiting some level of antifungal activity. Notably, compounds designated 1n and 1o were identified as the most potent in the series, showing significant activity against Candida albicans, Candida parapsilosis, and Candida tropicalis, with Minimum Inhibitory Concentration (MIC) values ranging from 4-8 μg/mL. These specific compounds were designed based on molecular modeling studies and importantly, did not show cytotoxicity against human THP-1 cells. Another study focused on new 2-amino-5-chlorobenzothiazole (B1265905) derivatives, which incorporated other heterocyclic moieties like 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole. Several of these compounds showed good measurable activity against Candida glabrata and Aspergillus niger when compared to the standard drug fluconazole. nih.gov
Table 1: Antifungal Activity of Selected 2-Aminobenzothiazole Analogues
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| 1n | Candida albicans | 4 |
| 1o | Candida albicans | 8 |
| 1n | Candida tropicalis | 4 |
| 1o | Candida parapsilosis | 4 |
Data sourced from European Journal of Medicinal Chemistry.
Anti-inflammatory Properties
The anti-inflammatory potential of benzamide analogues has been explored through the synthesis of various derivatives and their evaluation in preclinical models. These studies often focus on the inhibition of key inflammatory mediators.
One study detailed the synthesis of a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides. Several of these compounds exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema test in mice, with some derivatives showing higher potency than the reference drug, indomethacin. acs.org Specifically, compounds 1e and 1h not only showed potent anti-inflammatory effects but also significantly inhibited the synthesis of prostaglandin (B15479496) E2 (PGE2) and demonstrated a markedly lower incidence of ulcers compared to indomethacin. acs.org
In a different approach, researchers designed N-2-(Phenylamino) benzamide derivatives to act as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), targeting the link between inflammation and cancer. The optimal compound, 1H-30 , effectively inhibited COX-2 and suppressed the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1β (IL-1β) in RAW264.7 cells. researchgate.net
Table 2: Anti-inflammatory Activity of Selected N-phenylcarbamothioylbenzamides
| Compound | Anti-inflammatory Activity (% inhibition) | Ulcer Incidence (%) |
|---|---|---|
| 1e | High | 20 |
| 1h | High | 20 |
| Indomethacin (Reference) | 22.43 | 80 |
Data sourced from Drug Design, Development and Therapy. acs.org
Receptor Agonist/Antagonist Activities (e.g., 5-HT1F receptor)
Benzamide derivatives have been extensively studied for their interactions with serotonin (B10506) (5-HT) receptors, leading to the development of agents with high selectivity and therapeutic potential, particularly for migraine and gastrointestinal disorders.
A prominent example is Lasmiditan , a high-affinity, highly selective serotonin 5-HT1F receptor agonist. nih.gov In vitro binding studies revealed Lasmiditan's potent affinity for the 5-HT1F receptor, with a Ki value of 2.21 nM. Its selectivity is noteworthy, with over 470-fold greater affinity for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors, which are the targets of the triptan class of migraine drugs. nih.gov Unlike triptans, Lasmiditan does not cause contraction of rabbit saphenous vein rings, an assay used to predict coronary artery constriction. nih.gov
Other benzamide analogues have been identified as potent agonists at the 5-HT4 receptor. These derivatives, including Cisapride (B12094) , Zacopride (B1682363) , and BRL 24924 , have been shown to stimulate cAMP formation in neurons, confirming their agonist activity at the 5-HT4 receptor, which is positively coupled to adenylate cyclase. researchgate.netnih.gov This activity is linked to their observed effects on gastrointestinal motility. researchgate.net
Table 3: Receptor Binding Affinity of Lasmiditan
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1F | 2.21 |
| 5-HT1B | 1043 |
| 5-HT1D | 1357 |
Data sourced from The Journal of Pharmacology and Experimental Therapeutics. nih.gov
Inhibition of Human Equilibrative Nucleoside Transporters (ENTs)
Certain benzamide analogues have been identified as inhibitors of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleoside salvage and the cellular uptake of various nucleoside-based drugs.
Research has identified Benzamide riboside (BR) as a permeant for human nucleoside transporters. Studies using Xenopus laevis oocytes and Saccharomyces cerevisiae producing recombinant human transporters showed that BR is transported by multiple ENT and concentrative nucleoside transporter (CNT) types. nih.gov It was shown to inhibit the transport of [3H]uridine via hENT1 and hENT2, with Ki values of 168 µM and 271 µM, respectively. nih.gov The cytotoxicity of BR was dependent on this transport capacity, as blocking hENT1 conferred resistance to the compound. nih.gov
Furthermore, a patent for inhibitors of Plasmodium falciparum equilibrative nucleoside transporter type 1 has listed several benzamide derivatives. Among these is 3-fluoro-N-(3- medicaljournalssweden.seoxazolo[4,5-b]pyridin-2-ylphenyl)benzamide , identified as a potential anti-parasitic compound acting through the inhibition of this transporter. google.com
Table 4: Inhibitory Constants (Ki) of Benzamide Riboside (BR) for Human Nucleoside Transporters
| Transporter | Ki (µM) |
|---|---|
| hENT1 | 168 |
| hENT2 | 271 |
| hCNT1 | 220 |
| hCNT3 | 226 |
Data sourced from Molecular Pharmacology. nih.gov
In Vivo Preclinical Efficacy Studies in Animal Models
The therapeutic potential of this compound analogues has been further investigated through in vivo studies in various animal models, demonstrating their efficacy in complex biological systems.
Anti-tumor Efficacy in Xenograft Models
Several benzamide analogues have demonstrated significant anti-tumor activity in mouse xenograft models, which involve the implantation of human tumor cells into immunodeficient mice. These studies provide crucial evidence of a compound's potential as a cancer therapeutic.
One study focused on a new series of fluorinated N-(2-aminophenyl)benzamide derivatives as histone deacetylase (HDAC) inhibitors. Among them, compound 24a showed potent in vivo anti-tumor efficacy in a HCT-116 human colon cancer xenograft mouse model. medicaljournalssweden.se Another fluorinated benzamide, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , also an HDAC inhibitor, was effective in a HepG2 nude mice xenograft model, achieving a tumor growth inhibition (TGI) of 48.89%.
A series of benzamide derivatives designed as tubulin inhibitors targeting the colchicine (B1669291) binding site also showed promise. The lead compound, 48 , exhibited robust in vivo anti-tumor efficacy and, importantly, was able to overcome drug resistance in a paclitaxel-resistant A549 lung cancer xenograft model. researchgate.net In a different approach, the benzamide analog 3-chloroprocainamide (3-CPA) was shown to dose-dependently inhibit tumor growth in scid mice xenografted with a human brain astrocytoma and also enhanced the cytotoxicity of cisplatin.
Table 5: In Vivo Anti-tumor Efficacy of Selected Benzamide Analogues in Xenograft Models
| Compound | Cancer Model | Outcome |
|---|---|---|
| 24a | HCT-116 Colon Cancer Xenograft | Potent anti-tumor efficacy |
| FNA | HepG2 Liver Cancer Xenograft | 48.89% Tumor Growth Inhibition (TGI) |
| 48 | Paclitaxel-Resistant A549 Lung Cancer Xenograft | Overcame drug resistance, robust efficacy |
| 3-CPA | T24 Brain Astrocytoma Xenograft | Dose-dependent tumor growth inhibition |
Data sourced from multiple preclinical studies. researchgate.netmedicaljournalssweden.se
Gastrokinetic Activity in Rodent Models
The prokinetic effects of benzamide derivatives on the gastrointestinal tract have been well-documented in rodent models. These compounds often exert their effects by modulating serotonin receptors.
A key analogue, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl] benzamide (23b) , later known as AS-4370 , demonstrated the most potent gastric emptying activity in studies using both phenol (B47542) red semisolid meals and resin pellets in rats and mice. medicaljournalssweden.se The gastrokinetic activity of AS-4370 was found to be superior to that of metoclopramide (B1676508) and compared favorably with cisapride. medicaljournalssweden.se A significant advantage of AS-4370 is its lack of dopamine (B1211576) D2 receptor antagonistic activity, which is a known source of side effects for agents like metoclopramide. medicaljournalssweden.se
The mechanism for this class of compounds is generally attributed to their agonist activity at 5-HT4 receptors, which stimulates gastrointestinal motility. researchgate.net Studies on various 4-amino-5-chloro-2-methoxy substituted benzamide derivatives confirmed their ability to stimulate gastrointestinal motility, with a rank order of potency being cisapride > BRL 24924 > 5-HT > zacopride > BRL 20627 > metoclopramide in stimulating cAMP formation, a downstream effect of 5-HT4 receptor activation. researchgate.net
Pharmacodynamic Markers in Preclinical Models
In preclinical research, pharmacodynamic (PD) markers are crucial for demonstrating a drug's mechanism of action and its effects on the body. For analogues of this compound, preclinical studies have identified key molecular targets and pathways that are modulated by these compounds. The primary pharmacodynamic markers investigated are the inhibition of tubulin polymerization and the inhibition of monoamine oxidase B (MAO-B), indicating potential applications in oncology and neurodegenerative diseases, respectively.
Research has shown that certain benzamide compounds act as potent antimicrotubule agents. nih.gov One such benzamide, RH-4032, has been found to covalently attach to β-tubulin, a key component of microtubules. nih.gov This interaction disrupts microtubule function, leading to an arrest of the cell cycle in the metaphase, which is a characteristic effect of compounds that interfere with microtubules. nih.gov The disruption of microtubule dynamics ultimately inhibits cell division, a critical process in cancer progression. mdpi.com The potency of benzamide analogues in binding to tubulin has been shown to have an excellent correlation with their biological activity, such as the inhibition of root elongation in plant-based assays. nih.gov
Furthermore, the colchicine binding site on tubulin has been identified as a promising target for the development of novel anticancer agents. nih.gov Analogues designed to interact with this site can inhibit tubulin polymerization, leading to anti-proliferative and anti-angiogenic effects. For instance, an analogue, G13, demonstrated significant inhibition of tubulin polymerization and potent activity against cancer cell lines. nih.gov This compound was also shown to increase intracellular reactive oxygen species (ROS) and decrease mitochondrial membrane potential in cancer cells, further highlighting its multifaceted anti-tumor activity. nih.gov
In a different therapeutic area, analogues of this compound have been investigated as inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down neurotransmitters like dopamine, and its inhibition can increase dopamine levels in the brain, which is a key strategy in managing Parkinson's disease. nih.gov A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been identified as competitive and time-dependent inhibitors of MAO-B. nih.gov
Notably, indole-based analogues containing a fluorobenzoyl moiety have shown significant potential as selective MAO-B inhibitors. nih.govresearchgate.net For example, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (analogue 4e) exhibited potent inhibitory activity against MAO-B with a competitive mode of inhibition. nih.govresearchgate.net The selectivity of these compounds for MAO-B over MAO-A is a critical factor in minimizing side effects. nih.gov
The following tables summarize the in vitro pharmacodynamic activity of various analogues.
Table 1: Inhibition of Tubulin Polymerization by Analogues
| Compound | Target | Assay | IC50 | Key Findings |
| Analogue G13 | Tubulin Polymerization | In vitro polymerization assay | 13.5 μM | Potent antiproliferative activity (IC50 values: 0.65 μM∼0.90 μM) in cancer cell lines. nih.gov |
| 2-phenylindole derivative (compound 36) | Tubulin Polymerization | In vitro polymerization assay | 1.0–2.0 μM | Uniformly inhibited a panel of cancer cells at nanomolar concentrations. mdpi.com |
| 2-phenylindole derivative (compound 37) | Tubulin Polymerization | In vitro polymerization assay | 1.0–2.0 μM | Uniformly inhibited a panel of cancer cells at nanomolar concentrations. mdpi.com |
| Trimethoxychalcone (compound 45) | Tubulin Assembly | In vitro assembly assay | 2.2 μM | Selectively inhibited the growth of various human cancer cell lines at nanomolar concentrations. mdpi.com |
| Trimethoxychalcone (compound 46) | Tubulin Assembly | In vitro assembly assay | 2.8 μM | Selectively inhibited the growth of various human cancer cell lines at nanomolar concentrations. mdpi.com |
Table 2: Inhibition of Monoamine Oxidase B (MAO-B) by Analogues
| Compound | Target | Assay Type | IC50 | Ki | Selectivity Index (SI) vs MAO-A |
| Analogue 4b | MAO-B | In vitro enzyme inhibition | 1.65 µM | Not Reported | > 60 |
| Analogue 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) | MAO-B | In vitro enzyme inhibition | 0.78 µM | 94.52 nM | > 120 |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | In vitro enzyme inhibition | 3.47 μM | Not Reported | > 12.48 (IC50 MAO-A = 43.3 μM) |
Mechanistic Insights into the Biological Actions of 2 4 Fluorobenzoyl Amino Benzamide Analogues
Molecular Target Identification and Characterization
The biological effects of 2-[(4-Fluorobenzoyl)amino]benzamide analogues are initiated by their direct interaction with specific molecular targets within the cell. Research has predominantly identified a class of enzymes known as histone deacetylases (HDACs) as the primary binding partners for these compounds.
Analogues of this compound are characterized as potent inhibitors of class I histone deacetylases (HDACs), which include HDAC1, HDAC2, and HDAC3. nih.govnih.gov These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone proteins. nih.govyoutube.com The inhibitory action of these benzamide (B126) compounds stems from the 2-aminobenzamide (B116534) portion of the molecule, which functions as a zinc-binding group (ZBG). mdpi.comresearchgate.net This group directly interacts with the zinc ion located in the catalytic active site of the HDAC enzyme, a mechanism essential for their inhibitory function. mdpi.comnih.gov
The substitution of a fluorine atom on the benzamide ring, as in the case of this compound, is a key structural modification. Studies have shown that adding a fluorine atom at the 4-position of the 2-aminobenzamide ring can enhance the compound's selectivity for inhibiting HDAC3 over HDAC1 and HDAC2. nih.gov
Kinetic studies reveal that some 2-aminobenzamide HDAC inhibitors exhibit a slow-on/slow-off, tight-binding mechanism of action for HDAC enzymes. nih.govnih.gov This prolonged residence time on the target enzyme is believed to be crucial for their biological activity, such as the reactivation of silenced genes. nih.gov
The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents IC₅₀ values for representative 2-aminobenzamide analogues against class I HDACs.
| Compound | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC3 (IC₅₀) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 nM | 260.7 nM | 255.7 nM |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | >10,000 nM | >10,000 nM | 95.48 nM |
This table is generated based on data from published research findings. nih.govnih.gov
Beyond direct enzyme inhibition, the effects of this compound analogues extend to interactions with a broader network of cellular proteins. The primary mechanism, HDAC inhibition, indirectly modulates the function of numerous signaling proteins. HDACs are responsible for the epigenetic modification of not only histones but also more than 50 non-histone proteins. nih.govyoutube.com These substrates include critical components of cellular signaling pathways, such as transcription factors, DNA repair molecules, and chaperone proteins. youtube.com
By inhibiting HDACs, these benzamide compounds alter the acetylation status of these non-histone proteins. youtube.com This post-translational modification can significantly affect protein activity, stability, and interactions, thereby influencing major regulatory processes within the cell. youtube.com For example, altering the acetylation of transcription factors can change their ability to bind DNA and regulate gene expression, leading to widespread downstream effects on cellular function.
Cellular Pathway Modulation and Downstream Effects
The initial molecular interactions of this compound analogues trigger a cascade of events within the cell, leading to significant changes in cellular behavior. These downstream effects are the manifestation of the compound's mechanism of action and are central to its potential as a therapeutic agent.
A primary consequence of treatment with 2-aminobenzamide HDAC inhibitors is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govnih.govnih.gov This is a critical mechanism for their anti-cancer activity. Studies on various cancer cell lines, including the liver cancer cell line HepG2, have demonstrated that these compounds effectively trigger apoptosis. nih.govnih.gov Morphological studies of treated cells reveal classic signs of apoptosis, such as nuclear condensation and fragmentation, confirming this mode of action. nih.gov The ability to selectively induce apoptosis in malignant cells is a hallmark of many effective chemotherapeutic agents. nih.gov
The foundational mechanism of HDAC inhibition directly translates to significant changes in gene expression. By blocking the removal of acetyl groups from histones, these compounds cause a state of hyperacetylation. youtube.comnih.gov The addition of acetyl groups neutralizes the positive charge of histone tails, reducing their affinity for the negatively charged DNA. youtube.com This results in a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery and leading to enhanced gene transcription. youtube.com
A key example of this is the upregulation of the tumor suppressor gene p21. nih.gov Increased expression of p21 can halt cell cycle progression and is a well-documented effect of HDAC inhibitors. Furthermore, as previously mentioned, these compounds also increase the acetylation of non-histone proteins, which plays a crucial role in regulating gene expression and other vital cellular processes. nih.govyoutube.com
Structure Activity Relationship Sar Studies of 2 4 Fluorobenzoyl Amino Benzamide and Its Derivatives
Influence of Fluorine Substitution Position and Number on Bioactivity and Selectivity
The position and number of fluorine substituents on the benzoyl ring of 2-[(4-Fluorobenzoyl)amino]benzamide derivatives play a critical role in modulating their biological activity and selectivity. Research has consistently shown that the presence and location of fluorine atoms can significantly alter the compound's interaction with its biological target.
In studies of pentapeptide derivatives of kisspeptin (B8261505) C-terminus, which are GPR54 agonists, the 4-fluorobenzoyl derivative was identified as the most potent agonist. nih.gov Conversely, derivatives with multiple fluorine substitutions exhibited lower binding affinity. nih.gov This suggests that a single fluorine atom at the para position is optimal for this particular biological target. Nuclear Magnetic Resonance (NMR) analysis indicated that fluorine substituents affect the conformation of the benzoyl group. nih.gov An o-monofluorobenzoyl group is likely to adopt a coplanar conformation due to an intramolecular hydrogen bond between the ortho-fluorine and the amide hydrogen. nih.gov In contrast, an o,o-difluorobenzoyl moiety exists in a distorted conformation, likely due to steric hindrance and electrostatic repulsion between the two ortho-fluorine atoms and the carbonyl oxygen. nih.gov
In the context of histone deacetylase (HDAC) inhibitors, fluorine substitution has been shown to enhance selectivity. Specifically, substituting the 2-aminobenzamide (B116534) ring at the 4-position with a fluorine atom increases selectivity for HDAC3 by reducing the compound's potency against HDAC1 and HDAC2. nih.gov This targeted approach led to the development of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a potent and selective HDAC3 inhibitor. nih.govnih.gov FNA demonstrated significant antitumor activity, inhibiting the growth of HepG2 cells and showing efficacy in a xenograft model. nih.govnih.gov The introduction of fluorine was a strategic move to improve upon a previous lead compound, aiming for better metabolic stability and selectivity. nih.gov
Furthermore, the advantageous effect of a 4-fluorophenoxy substituent has been noted in the development of antiplasmodial agents. mdpi.com Replacement of this group with other substituents, such as a 4-phenoxy or a 4-acetamidophenoxy group, resulted in a significant decrease in activity. mdpi.com This underscores the favorable contribution of the 4-fluoro substitution to the antiplasmodial properties of these benzamide (B126) derivatives.
Interactive Data Table: Influence of Fluorine Substitution on Bioactivity
| Compound/Derivative | Target/Activity | Key Finding | Reference |
| 4-Fluorobenzoyl pentapeptide | GPR54 Agonist | Most potent agonist among fluorinated derivatives. | nih.gov |
| Multiple fluoro-substituted pentapeptides | GPR54 Agonist | Showed less binding affinity compared to the 4-fluoro derivative. | nih.gov |
| 4-Fluoro substituted 2-aminobenzamide | HDAC3 Inhibitor | Increased selectivity for HDAC3 over HDAC1/2. | nih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 Inhibitor | Potent and selective inhibitor with antitumor activity. | nih.govnih.gov |
| 4-Fluorophenoxy substituted benzamide | Antiplasmodial Agent | Favorable for antiplasmodial activity. | mdpi.com |
Impact of Benzamide Core Modifications on Target Affinity and Efficacy
Modifications to the central benzamide core of this compound and its derivatives are a key strategy for optimizing their pharmacological properties. The benzamide scaffold serves as a crucial anchor for interacting with biological targets, and subtle changes to this core can lead to significant differences in affinity and efficacy.
In the development of antiplasmodial agents, the replacement of a 2-(4-fluorophenoxy) substituent with other functional groups was investigated to understand its influence on activity. mdpi.com While the 4-fluorophenoxy group was found to be generally advantageous, derivatives with a 4-phenoxy or a 4-acetamidophenoxy substituent still exhibited good activity and selectivity, albeit lower than the fluoro-substituted analog. mdpi.com This indicates that the aryloxy substituent, in general, is favorable for antiplasmodial activity. mdpi.com However, replacing the 4-fluorophenoxy moiety with a simple hydrogen atom led to a marked decrease in both activity and selectivity, highlighting the importance of the substituted phenoxy group at this position. mdpi.com
For HDAC inhibitors, modifications to the 2-aminobenzamide ring have been shown to influence selectivity. For instance, while a fluorine at the 4-position of the 2-aminobenzamide ring enhances HDAC3 selectivity, large substitutions at the 5-position, such as a phenyl or thiophene (B33073) group, can increase selectivity for HDAC1 and HDAC2 over HDAC3. nih.gov This demonstrates that the substitution pattern on the benzamide core can be tailored to achieve desired isoform selectivity.
The planarity and conformation of the benzamide core are also critical. In a study of N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings were found to be nearly coplanar. mdpi.com The central amide group, however, was twisted out of this plane, which can influence how the molecule fits into a binding pocket. mdpi.com This conformational preference, dictated by intramolecular interactions, is a key determinant of biological activity.
Furthermore, the core structure of benzamides has been explored in the context of their interaction with β-tubulin. nih.gov A "clickable" benzamide probe was designed to identify its cellular target, which was confirmed to be β-tubulin. nih.gov The anti-cancer potency of a series of benzamide analogs correlated strongly with their ability to compete with this probe, indicating that β-tubulin was the functional target. nih.gov This highlights the importance of the benzamide core in mediating the covalent modification of the target protein.
Interactive Data Table: Impact of Benzamide Core Modifications
| Modification | Target/Activity | Key Finding | Reference |
| Replacement of 2-(4-fluorophenoxy) with 4-phenoxy or 4-acetamidophenoxy | Antiplasmodial | Decreased but still good activity, indicating the aryloxy substituent is favorable. | mdpi.com |
| Replacement of 2-(4-fluorophenoxy) with hydrogen | Antiplasmodial | Moderate activity and selectivity, highlighting the importance of the phenoxy group. | mdpi.com |
| Large substitutions (phenyl, thiophene) at the 5-position of the 2-aminobenzamide ring | HDAC Inhibition | Increased selectivity for HDAC1/2 over HDAC3. | nih.gov |
| "Clickable" benzamide probe | β-Tubulin Binding | Confirmed β-tubulin as the functional target for a series of anti-cancer benzamides. | nih.gov |
Role of Linker and Terminal Group Substituents on Biological Profile
In the realm of antiplasmodial benzamides, the nature of the substituent on the terminal piperazinyl nitrogen was found to be significant. mdpi.com Bulky, non-polar substituents on this nitrogen were shown to be beneficial for high antiplasmodial activity. mdpi.com For instance, N-pivaloyl analogues demonstrated sub-micromolar antiplasmodial activity and good selectivity indices. mdpi.com The replacement of a tert-butyloxycarbonyl (Boc) group with various other substituents on a 2-piperazinylphenyl moiety also had a profound impact on activity. mdpi.com This highlights the importance of the terminal group's size and polarity in optimizing the biological response.
The linker connecting the benzamide core to a terminal group also plays a crucial role. In a series of σ₁ and σ₂ receptor ligands, the location of the nitrogen atom within a constrained ring system was found to be key to the exceptional σ₂ receptor binding affinity and selectivity. nih.gov Positioning the nitrogen adjacent to the aromatic ring in five- and six-membered ring congeners dramatically decreased affinity for both receptor subtypes. nih.gov This underscores the importance of the linker's rigidity and the precise positioning of heteroatoms within it.
In the context of anti-cancer benzamides targeting β-tubulin, a "clickable" benzamide probe with a specific linker and terminal alkyne group was instrumental in identifying the molecular target. nih.gov The design of this probe allowed for the irreversible binding and subsequent identification of β-tubulin via mass spectrometry. nih.gov The anti-cancer potency of a series of benzamide analogs correlated strongly with their ability to compete with this probe, demonstrating that the linker and terminal group are integral to the molecule's mechanism of action. nih.gov
Furthermore, the introduction of fluorinated amide substituents in a series of 3-benzyl-5-indolecarboxamides led to the discovery of a potent and orally active antagonist of leukotrienes D4 and E4. drugbank.com This demonstrates that modifications to the terminal amide group can significantly enhance potency and oral bioavailability.
Interactive Data Table: Role of Linker and Terminal Group Substituents
| Linker/Terminal Group Modification | Target/Activity | Key Finding | Reference |
| Bulky, non-polar substituents on terminal piperazinyl nitrogen | Antiplasmodial | Beneficial for high antiplasmodial activity. | mdpi.com |
| N-pivaloyl analogues | Antiplasmodial | Sub-micromolar antiplasmodial activity and good selectivity. | mdpi.com |
| Location of nitrogen in a constrained ring (linker) | σ₁/σ₂ Receptor Binding | Key to exceptional σ₂ receptor binding affinity and selectivity. | nih.gov |
| "Clickable" alkyne terminal group | β-Tubulin Binding | Enabled identification of β-tubulin as the molecular target. | nih.gov |
| Fluorinated amide substituents | Leukotriene D4/E4 Antagonism | Resulted in a potent and orally active antagonist. | drugbank.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that has been effectively utilized to predict the biological activity of this compound derivatives and to guide the design of new, more potent compounds. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A robust and predictive QSAR model can serve as an efficient tool for predicting the activities of novel small-molecule candidates and for driving the optimization of lead compounds. nih.gov Although its application has been more widespread in protein-based drug design, QSAR is also proving to be a valuable tool for understanding the interactions of small molecules with other targets. nih.gov
The development of a predictive QSAR model involves several key steps, including the careful selection of a training set of molecules with known activities, the calculation of molecular descriptors that quantify various aspects of the molecules' structures, and the use of statistical methods to build a regression model. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques. nih.gov Novel parameters have been proposed to supplement traditional validation metrics for a more stringent assessment of a model's predictive capability. nih.gov
In the context of benzamide derivatives, QSAR can help to identify the key structural features that are most influential on their biological activity. For example, a QSAR study could quantify the impact of the position and electronic properties of the fluorine substituent on the benzoyl ring, the steric and electronic effects of modifications to the benzamide core, and the influence of the linker's flexibility and the terminal group's hydrophobicity.
While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are broadly applicable. For instance, a QSAR study on benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, highlighted how substitutions on the core nucleus could be correlated with various pharmacological activities. nih.gov Such studies can provide valuable insights for the rational design of new this compound analogs with improved therapeutic profiles.
Interactive Data Table: QSAR Modeling Concepts
| QSAR Aspect | Description | Relevance to this compound | Reference |
| Predictive Modeling | Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new compounds. | Can guide the design of novel derivatives with enhanced bioactivity and selectivity. | nih.gov |
| Model Validation | Crucial for ensuring the robustness and predictive power of the QSAR model, often using internal and external validation sets. | Ensures that the model can reliably predict the activity of new, untested compounds. | nih.gov |
| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule, such as steric, electronic, and hydrophobic features. | Can quantify the influence of the fluorine atom, benzamide core modifications, and linker/terminal groups on biological activity. | nih.gov |
| Guiding Drug Design | Provides insights into the key structural features that govern biological activity, enabling the rational design of more potent and selective molecules. | Can help to prioritize synthetic efforts towards the most promising this compound analogs. | nih.gov |
Computational Approaches in the Research and Design of 2 4 Fluorobenzoyl Amino Benzamide Analogues
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design for analogues of 2-[(4-Fluorobenzoyl)amino]benzamide, molecular docking is instrumental in predicting how these compounds might interact with specific biological targets, such as proteins or enzymes.
Research on related 2-aminobenzamide (B116534) derivatives has demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, in studies of pyrazine-linked 2-aminobenzamides as potential histone deacetylase (HDAC) inhibitors, molecular docking simulations were performed to rationalize in vitro data. These simulations revealed that the 2-aminobenzamide moiety often acts as a zinc-binding group (ZBG), a critical interaction for HDAC inhibition. The docking poses of these compounds into the active sites of HDAC1, HDAC2, and HDAC3 have helped to elucidate the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
Similarly, in the design of novel 2-aminobenzamide derivatives containing a benzothiazole (B30560) moiety, molecular docking was used to rationalize the high potency and selectivity of certain compounds. By visualizing the binding modes and interactions with the target protein, researchers can make informed decisions about which structural modifications are likely to enhance the desired biological activity. For example, docking studies of diacylhydrazine-bridged anthranilic acids, which share a similar structural scaffold, were conducted to identify polar contacts and calculate the energy of their binding to DNA.
Interactive Table: Examples of Molecular Docking Studies on 2-Aminobenzamide Analogues
| Compound Class | Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Pyrazine-linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | 2-aminobenzamide group acts as a zinc-binding group; rationalized in vitro selectivity. | |
| 2-Aminobenzamide derivatives with benzothiazole | Undisclosed cancer target | Rationalized high potency and selectivity of lead compounds. | |
| Diacylhydrazine-bridged anthranilic acids | DNA | Identified polar contacts and calculated DNA binding energies. | |
| Substituted N-bromoamido-2-aminobenzothiazoles | Cytochrome P450 14 alpha-sterol demethylase (CYP51) | Showed good to moderate binding affinity, guiding antimicrobial drug design. |
Virtual Screening for the Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.
For scaffolds related to this compound, virtual screening has been successfully employed to discover new bioactive compounds. In one study, a pharmacophore-based virtual screening strategy was used to identify novel benzamide (B126) derivatives as hepatitis B virus (HBV) capsid assembly modulators. This approach led to the identification of a benzamide scaffold hit, which was then structurally optimized to yield compounds with significantly increased anti-HBV activity.
Another example involves a ligand-based virtual screening of the ZINC15 database using a benzimidazole (B57391) scaffold, which is structurally related to the benzamide core. This screening, followed by molecular docking, identified potential inhibitors of triosephosphate isomerase from Leishmania mexicana, a target for anti-leishmanial drugs. These studies highlight how virtual screening can effectively sift through millions of compounds to find promising new chemical starting points for drug development.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is invaluable for understanding the dynamic nature of ligand-target interactions and for refining the static pictures provided by molecular docking.
In the study of pyrazine-linked 2-aminobenzamides as HDAC inhibitors, MD simulations were performed to complement the docking studies and to deduce a more complete structure-activity relationship. These simulations can reveal the stability of the ligand in the binding pocket, the role of water molecules in the interaction, and the conformational changes in the protein upon ligand binding.
MD simulations have also been used to map ligand-binding sites on protein surfaces using probe molecules like chlorobenzene. This method can identify not only known binding sites but also cryptic sites that are not apparent in the static crystal structure. Such information is crucial for the design of allosteric modulators or for improving the specificity of a drug candidate. The stability of ligand-protein complexes, a key factor in drug efficacy, is often verified through MD simulations, with trajectory analyses providing insights into the complex's behavior over time.
In Silico Prediction of Potency, Selectivity, and Biological Pathways
In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (Tox) of drug candidates. These predictions are crucial for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process.
For analogues of this compound, such as 2-aminobenzamide derivatives, quantitative structure-activity relationship (QSAR) studies have been conducted to build predictive models for their biological activity. A QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors identified key molecular descriptors like the logarithm of the partition coefficient (LogP), molecular weight, and the number of hydrogen bond acceptors that are critical for their inhibitory activity. These models can then be used to predict the potency of newly designed compounds.
Similarly, in silico ADME predictions for 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities, have been performed. These studies predicted properties like percentage absorption and compliance with Lipinski's rule of five and the Veber rule, indicating good potential for drug-likeness and oral bioavailability. Such predictive models are essential for optimizing the pharmacokinetic profiles of new drug candidates.
Interactive Table: In Silico Predictive Studies on Related Scaffolds
| Methodology | Compound Class | Predicted Properties | Key Findings | Reference |
|---|---|---|---|---|
| QSAR | N-(2-Aminophenyl)-benzamide derivatives | HDAC2 inhibitory activity | Identified key descriptors (LogP, MW, H-bond acceptors) for activity. | |
| ADME Prediction | 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives | Absorption, drug-likeness, bioavailability | Compounds showed good predicted absorption and compliance with Lipinski's and Veber's rules. | |
| QSAR | 1-substituted-2-aminobenzimidazole derivatives | Toxicity (logLD50) | Toxicity correlated well with the partition coefficient (LogP). |
Medicinal Chemistry Applications and Future Research Directions for 2 4 Fluorobenzoyl Amino Benzamide Analogues
Lead Compound Identification and Optimization for Preclinical Development
The process of bringing a new drug to the clinic begins with the identification of a "hit" molecule from large compound libraries, which is then developed into a "lead" compound. A lead compound shows promising activity against a specific biological target and possesses physicochemical properties amenable to further optimization. For analogues of 2-[(4-fluorobenzoyl)amino]benzamide, this process involves rigorous screening and iterative chemical modification to improve potency, selectivity, and drug-like characteristics, paving the way for preclinical evaluation.
A prominent example of lead optimization involves the development of histone deacetylase (HDAC) inhibitors. Starting from a previously identified lead, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), researchers introduced a fluorine atom into the benzamide (B126) portion of the molecule. nih.gov This strategic modification led to the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a compound with significantly improved potency, particularly against the HDAC3 isoform. nih.govnih.gov The in vivo evaluation of FNA in a HepG2 xenograft model demonstrated its ability to inhibit tumor growth, with a tumor growth inhibition (TGI) of 48.89%, comparable to the established drug SAHA (TGI of 48.13%). nih.gov This successful optimization highlighted FNA as a potent lead compound for further development of isoform-selective HDAC inhibitors. nih.gov
In a different approach targeting gastric cancer, a series of 41 o-aminobenzamide derivatives were designed and synthesized based on the structures of known anticancer agents. nih.gov Through systematic evaluation of their anti-proliferative activity, compounds F8 and T9 were identified as lead candidates. Compound F8, in particular, displayed a potent IC₅₀ value of 0.28 μM against the HGC-27 gastric cancer cell line. nih.gov Further studies in an HGC-27 xenograft model showed that compound F8 was not only more effective but also less toxic than the clinically used drug capecitabine, establishing it as a strong candidate for preclinical development. nih.gov
The identification of lead compounds also extends to other kinase targets. In the pursuit of novel Focal Adhesion Kinase (FAK) inhibitors, a series of 2,4-dianilinopyrimidine derivatives incorporating an N-substituted benzamide moiety were synthesized. mdpi.com This effort led to the discovery of compound 8a , which exhibited potent anti-FAK activity (IC₅₀ = 0.047 μM) and powerful antiproliferative effects against H1975 and A431 cancer cell lines. mdpi.com The optimization process demonstrated that this compound was superior to the reference compound TAE226 in inducing apoptosis and inhibiting cancer cell migration, marking it as a significant lead for further investigation. mdpi.com
The journey from an initial hit to a preclinical candidate is an iterative cycle of design, synthesis, and testing. The examples below illustrate the successful identification and optimization of benzamide analogues.
| Lead Compound | Target/Disease | Key Optimization Finding | Source |
|---|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3/Cancer | Fluorine substitution enhanced potency (IC₅₀: 95.48 nM against HDAC3) and demonstrated in vivo efficacy (TGI: 48.89%). | nih.govnih.gov |
| Compound F8 | Gastric Cancer | Identified through SAR with potent cytotoxicity (IC₅₀: 0.28 μM vs HGC-27) and superior in vivo efficacy and safety compared to capecitabine. | nih.gov |
| Compound 8a | FAK/Cancer | Showed potent FAK inhibition (IC₅₀: 0.047 μM) and superior activity in inducing apoptosis and inhibiting cell migration compared to reference compounds. | mdpi.com |
Rational Design Strategies for Enhanced Bioactivity and Specificity
One of the most effective strategies is the application of structure-activity relationship (SAR) studies. By systematically modifying different parts of the benzamide scaffold and evaluating the resulting changes in biological activity, researchers can deduce which chemical features are essential for efficacy. For instance, the development of o-aminobenzamide derivatives for gastric cancer involved extensive SAR studies that led to the identification of the highly potent compound F8. nih.gov
Fluorine substitution is another powerful tool in medicinal chemistry. The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, binding affinity, and membrane permeability. In the development of the HDAC inhibitor FNA, the addition of a fluorine atom to the N-(2-aminophenyl)benzamide (the zinc-binding group) was a deliberate strategy to improve metabolic stability and potency. nih.govnih.gov This single atomic substitution resulted in a compound with potent, class-I selective HDAC inhibition, especially against HDAC3. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, allowing chemists to design compounds that fit more precisely into the target's binding site. This method was employed in the development of FAK inhibitors, where docking analysis of lead compound 8a helped to elucidate its binding mode with the kinase. mdpi.com Similarly, in the design of novel antimicrobial and antiproliferative agents based on a thiazolyl-acetamide scaffold, molecular docking helped identify derivatives with good docking scores within the target's binding pocket, marking them as potential leads for rational drug design. researchgate.net
Another sophisticated rational design strategy is the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. This approach can be used to improve drug delivery to a specific site, such as a tumor. A patent for 4-amino-fluorobenzamide derivatives describes their use as cytotoxic prodrugs. google.com These compounds are designed to be relatively inactive until they reach a tumor site, where they are activated by an enzyme that is specifically delivered to the tumor via a monoclonal antibody. This targeted activation of a highly reactive drug at the tumor site represents a clever strategy to increase efficacy while minimizing systemic toxicity. google.com
| Design Strategy | Example Application | Outcome | Source |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Development of o-aminobenzamide derivatives for gastric cancer. | Identification of compound F8 with optimized cytotoxicity (IC₅₀ = 0.28 μM). | nih.gov |
| Fluorine Substitution | Modification of an HDAC inhibitor lead to create FNA. | Enhanced potency and selectivity for HDAC3; improved metabolic stability. | nih.govnih.gov |
| Molecular Docking | Analysis of compound 8a binding to FAK. | Elucidation of binding modes to guide further rational design of FAK inhibitors. | mdpi.com |
| Prodrug Design | Creation of 4-amino-fluorobenzamide nitrogen mustard prodrugs. | Designed for tumor-specific activation by an antibody-enzyme conjugate (ADEPT). | google.com |
Emerging Research Avenues and Potential Applications in Novel Therapeutic Modalities
The versatility of the this compound scaffold and its analogues continues to open up new avenues of research and potential therapeutic applications beyond their initial targets. The exploration of these compounds in novel therapeutic modalities promises to address unmet medical needs.
One of the most significant emerging areas is the development of isoform-selective HDAC inhibitors. While many HDAC inhibitors are pan-inhibitors (acting on multiple HDAC isoforms), there is growing evidence that selectively targeting a single isoform, such as HDAC3, could offer a better therapeutic window with fewer side effects. The discovery of FNA as a potent and selective HDAC3 inhibitor provides a valuable lead compound for developing a new class of anticancer agents with improved safety profiles. nih.govnih.gov Furthermore, research has shown that FNA can be used in combination with other chemotherapy drugs like taxol and camptothecin (B557342) to enhance their anticancer activity, suggesting a role in combination therapy regimens. nih.gov
The principles of analogue design are also being applied to create inhibitors for other enzyme families. For example, a series of halo-substituted N-(2-aminoethyl)benzamide analogues have been synthesized and identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), an important target for neurodegenerative diseases. nih.gov This indicates the potential for the broader benzamide class to be adapted for neurological disorders.
Another novel application is in the field of photodynamic therapy (PDT), a treatment that uses a photosensitizing agent activated by light to kill cancer cells. Researchers have designed and synthesized 2-(4-aminophenyl)benzothiazole derivatives, which are structurally related to the benzamide core, as photosensitizing agents. nih.govcapes.gov.br When activated by UVA light, these compounds were shown to induce apoptosis in basal cell carcinoma cells, suggesting that the core chromophoric structure could be adapted for use in PDT, a novel therapeutic modality for certain types of cancer. nih.gov
The ongoing research into analogues of this compound and related structures continues to expand their therapeutic potential, pushing the boundaries of medicinal chemistry into new and exciting territories.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-[(4-Fluorobenzoyl)amino]benzamide, and what key reaction parameters require optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorobenzoyl chloride and 2-aminobenzamide derivatives. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and reaction time (4–24 hours). Purification via column chromatography or recrystallization is critical to isolate the product. Analytical techniques like HPLC and NMR are used to confirm purity (>95%) and structural integrity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups and confirm regiochemistry. The fluorobenzoyl group exhibits distinct aromatic splitting patterns (e.g., H δ 7.2–8.1 ppm; F NMR δ -110 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and quantifies purity. A C18 column and acetonitrile/water gradient are standard .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound, particularly with low-resolution or twinned crystals?
- Methodological Answer : For low-resolution data, employ SHELXL’s restraints (e.g., DFIX, FLAT) to stabilize geometry. For twinned crystals, use the TWIN/BASF commands in SHELX to model twin domains. Prioritize high redundancy data collection (e.g., Bruker SMART APEX CCD) to improve Rint values (<0.05). Validate refinement with R-factors (R1 < 0.05 for I > 2σ) and check residual electron density maps .
Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound derivatives to enhance biological potency?
- Methodological Answer :
- Analog Design : Replace the fluorobenzoyl group with chloro-/methoxy-substituted analogs to study electronic effects.
- Biological Assays : Conduct in vitro enzyme inhibition assays (e.g., kinase targets) and compare IC50 values. Use molecular docking (AutoDock Vina) to predict binding modes.
- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity. Evidence from similar compounds suggests fluorination enhances metabolic stability .
Q. How do intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the crystal packing and stability of this compound?
- Methodological Answer : Analyze crystal structures (e.g., CCDC 1012471) to identify N–H···O hydrogen bonds (2.8–3.0 Å) between amide groups and π-π interactions (3.4–3.6 Å) between fluorobenzoyl rings. These interactions stabilize the lattice and can predict solubility trends. Use Mercury software to visualize packing motifs and quantify interaction energies .
Q. In multi-step syntheses, how can intermediate by-products be minimized through reaction condition optimization?
- Methodological Answer :
- Step Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust stoichiometry in real time.
- By-Product Mitigation : Optimize coupling reactions (e.g., EDC/HOBt) to reduce acylurea formation. For amidation, maintain pH 7–8 to prevent hydrolysis.
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .
Data Contradiction Analysis
Q. How should researchers resolve contradictions between computational predictions and experimental solubility data for this compound?
- Methodological Answer : Reconcile discrepancies by:
- Validating computational models (e.g., COSMO-RS) with experimental solubility measurements in DMSO, water, and ethanol.
- Assessing crystal packing effects (via X-ray data) that may reduce solubility despite favorable logS predictions.
- Testing polymorph stability (e.g., DSC/TGA) to identify metastable forms with higher solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
